molecular formula C12H15Cl2NO3S B500575 2,4-dichloro-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide CAS No. 477306-15-3

2,4-dichloro-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide

Cat. No. B500575
CAS RN: 477306-15-3
M. Wt: 324.2g/mol
InChI Key: OZWDSXBBFCRRSR-UHFFFAOYSA-N
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Description

The compound is a derivative of benzenesulfonamide, which is a common moiety in many pharmaceutical agents . The presence of dichloro and methyl groups, along with an oxolan-2-ylmethyl group attached to the nitrogen of the sulfonamide, suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the planar aromatic benzene ring, with the various substituents adding complexity and potentially influencing its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing dichloro groups and the electron-donating methyl group. The sulfonamide moiety could potentially engage in hydrogen bonding interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar groups like sulfonamide could increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many benzenesulfonamide derivatives are known to inhibit enzymes, often by mimicking the natural substrate of the enzyme .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Future research could explore the potential biological activity of this compound, as well as optimizing its synthesis. Given the wide range of activities exhibited by benzenesulfonamide derivatives, this compound could have potential applications in medicinal chemistry .

properties

IUPAC Name

2,4-dichloro-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO3S/c1-8-10(13)4-5-11(12(8)14)19(16,17)15-7-9-3-2-6-18-9/h4-5,9,15H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWDSXBBFCRRSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)S(=O)(=O)NCC2CCCO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide

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